molecular formula C11H17BrN2 B13175545 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine

5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine

Cat. No.: B13175545
M. Wt: 257.17 g/mol
InChI Key: IRZNIJXVILSLMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromoethyl group attached to the pyridine ring, along with N-methyl and N-(propan-2-yl) substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine typically involves the bromination of a precursor compound. One common method involves the reaction of 1-(pyridin-2-yl)ethanol with perbromomethane in the presence of triphenylphosphine. The reaction is carried out in tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, followed by warming to room temperature and stirring for 25 minutes .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen or carbon atoms.

    Coupling Reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted pyridine derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the pyridine ring.

Scientific Research Applications

5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and enzyme interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The bromoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Bromoethyl)pyridine: Similar in structure but lacks the N-methyl and N-(propan-2-yl) substituents.

    N-methyl-N-(propan-2-yl)pyridin-2-amine: Similar but without the bromoethyl group.

    5-(1-Chloroethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine: Similar but with a chloroethyl group instead of a bromoethyl group.

Uniqueness

The uniqueness of 5-(1-Bromoethyl)-N-methyl-N-(propan-2-yl)pyridin-2-amine lies in its specific combination of substituents, which confer distinct chemical reactivity and potential applications. The presence of the bromoethyl group makes it particularly useful in substitution reactions, while the N-methyl and N-(propan-2-yl) groups provide steric and electronic effects that can influence its behavior in various chemical and biological contexts.

Properties

Molecular Formula

C11H17BrN2

Molecular Weight

257.17 g/mol

IUPAC Name

5-(1-bromoethyl)-N-methyl-N-propan-2-ylpyridin-2-amine

InChI

InChI=1S/C11H17BrN2/c1-8(2)14(4)11-6-5-10(7-13-11)9(3)12/h5-9H,1-4H3

InChI Key

IRZNIJXVILSLMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)C1=NC=C(C=C1)C(C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.